molecular formula C17H11ClFN3O2 B12216763 (2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Cat. No.: B12216763
M. Wt: 343.7 g/mol
InChI Key: QQFILMSDGVMEON-JXMROGBWSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Formation of the enamide linkage: This can be accomplished through condensation reactions between the oxadiazole intermediate and the chlorophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can result in inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide: Similar structure but with a different substituent on the phenyl ring.

    (2E)-3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide: Similar structure but with different halogen substituents.

Uniqueness

The uniqueness of (2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide lies in its specific combination of substituents and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11ClFN3O2

Molecular Weight

343.7 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

InChI

InChI=1S/C17H11ClFN3O2/c18-14-4-2-1-3-11(14)7-10-15(23)20-17-16(21-24-22-17)12-5-8-13(19)9-6-12/h1-10H,(H,20,22,23)/b10-7+

InChI Key

QQFILMSDGVMEON-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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